![molecular formula C16H15FN2O B3017975 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-49-2](/img/structure/B3017975.png)
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a cyclopropane ring, which is known for its presence in biologically active compounds, and the fluorophenyl group, which can enhance the binding affinity to various biological targets. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with cyclopropane cores and aromatic substitutions have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, with a total yield of 48.8% . This suggests that a similar approach could be employed for the synthesis of "this compound," potentially involving a nucleophilic substitution reaction with a pyridin-4-ylmethylamine derivative.
Molecular Structure Analysis
The molecular structure of cyclopropane-containing compounds is characterized by the three-membered ring, which imparts strain and unique reactivity to the molecule. The crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was determined, showing significant inhibitory activity against some cancer cell lines . This indicates that the cyclopropane core can be a valuable scaffold in drug design, and the molecular structure of "this compound" would likely exhibit similar structural features conducive to biological activity.
Chemical Reactions Analysis
The reactivity of cyclopropane-containing compounds is influenced by the ring strain and the nature of substituents. The synthesis processes described in the papers involve nucleophilic substitution reactions, which are common in the functionalization of cyclopropane rings . The presence of a fluorophenyl group could also influence the reactivity, as fluorine atoms are known to be electron-withdrawing and can affect the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyamides derived from similar cyclopropane-containing diamines show good solubility in polar organic solvents, the ability to form transparent, flexible, and tough films, and high thermal stability . These properties suggest that "this compound" could also exhibit desirable physical and chemical properties, making it a candidate for further investigation in material science or pharmaceutical applications. The fluorinated polyamides derived from related compounds also exhibited low dielectric constants and low water absorption, which are advantageous for microelectronic applications .
Scientific Research Applications
Cytochrome P450 Isoform Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in assessing potential drug-drug interactions due to the metabolism of diverse drugs by these enzymes. Potent and selective chemical inhibitors are used in vitro to decipher the involvement of specific CYP isoforms in drug metabolism, highlighting the significance of understanding the selectivity of inhibitors like 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide in pharmacological research (Khojasteh et al., 2011).
Fluorinated Chemical Alternatives
The transition to fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) reflects an ongoing industrial shift. These alternatives, including compounds with structures similar to this compound, are used in various applications, from fluoropolymer manufacture to surface treatments. However, their safety for humans and the environment remains under scrutiny due to limited available data, underscoring the need for further research on such chemicals (Wang et al., 2013).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share structural characteristics with this compound, serve as platforms for developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors demonstrate the potential of similarly structured compounds in analytical chemistry and biosensing applications (Roy, 2021).
Pharmacophore Design for CNS Agents
The stereochemistry of compounds like phenylpiracetam and its derivatives, which include cyclopropane carboxamide motifs similar to this compound, significantly influences their pharmacological profiles. Such compounds are explored for their potential in improving cognitive functions and attenuating the impairment of cognitive functions, demonstrating the importance of specific stereochemistry in medicinal chemistry (Veinberg et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence and toxic profiles of polyfluoroalkyl chemicals necessitate understanding their microbial degradation. Studies on compounds with structural elements related to this compound contribute to evaluating the fate of these chemicals in the environment and their potential impact on human health and ecosystems (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the extracellular signal-regulated kinases (erk1/2), which are essential nodes within the ras/raf/mek/erk signaling cascade . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This inhibition could potentially prevent the reactivation of the pathway, which often leads to resistance when only upstream nodes like RAF and MEK are targeted .
Biochemical Pathways
The compound likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway plays a crucial role in cell proliferation and survival, and its dysregulation is often associated with oncogenesis .
Result of Action
Inhibition of erk1/2 could potentially disrupt the ras/raf/mek/erk signaling cascade, affecting cell proliferation and survival .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUYJUOMOFGADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.